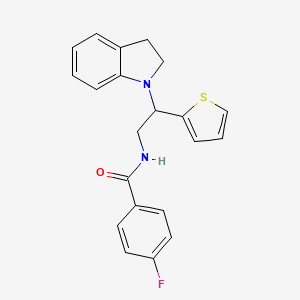

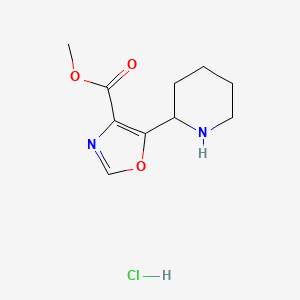

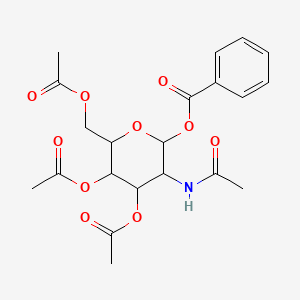

![molecular formula C15H14N2O3S B3001408 Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate CAS No. 851130-55-7](/img/structure/B3001408.png)

Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Aplicaciones Científicas De Investigación

Medicine: EGFR Tyrosine Kinase Inhibition

Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate shows promise in the field of medicine as an inhibitor of the EGFR tyrosine kinase . This enzyme plays a crucial role in the signaling pathways that regulate cell division and survival, making it a significant target in cancer therapy. Compounds like Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate could potentially be used to develop new anticancer drugs that inhibit EGFR, thereby controlling tumor growth and proliferation.

Agriculture: Pesticide Development

In agriculture, benzofuro[3,2-d]pyrimidine derivatives have been synthesized for potential use as pesticides . The structural complexity and biological activity of these compounds make them suitable candidates for controlling agricultural pests. Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate could be a precursor in synthesizing these derivatives, contributing to the development of new, more effective pesticides.

Material Science: Organic Light-Emitting Diodes (OLEDs)

The benzofuro[3,2-d]pyrimidine core is utilized in the synthesis of hosts for blue phosphorescent OLEDs . These materials are crucial for developing efficient and durable OLEDs, which are used in various display technologies. Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate could serve as a building block in creating these n-type hosts, enhancing the performance of OLEDs.

Environmental Science: Biomass Conversion

This compound is involved in the biomass conversion process, where it’s derived from shikimic acid, a renewable biomass source . The conversion of biomass into valuable chemicals is a significant area of research, focusing on sustainability and the utilization of renewable resources. Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate’s role in this process underscores its importance in green chemistry and environmental science.

Biochemistry: Tyrosine Kinase Research

In biochemistry, the study of tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a protein, is vital. Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate’s ability to inhibit EGFR tyrosine kinase makes it a valuable tool for researchers studying the signaling pathways involved in cell growth and cancer development .

Pharmacology: Anticancer Drug Synthesis

The pharmacological application of Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is closely related to its medicinal use. It could be used in the synthesis of novel anticancer drugs due to its inhibitory action on EGFR tyrosine kinase . The development of such drugs is crucial for providing more effective treatments for various types of cancer.

Mecanismo De Acción

Target of Action

Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is a derivative of benzofuran[3,2-d]pyrimidine . The primary target of this compound is Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Mode of Action

The compound interacts with its target, PARP-1, by inhibiting its enzyme activity . This inhibition can lead to the disruption of DNA damage repair, gene transcription, and cell apoptosis processes

Biochemical Pathways

The inhibition of PARP-1 by the compound affects the DNA damage repair pathway . This can lead to the accumulation of DNA damage in the cells, which can trigger cell apoptosis

Result of Action

The result of the compound’s action is the inhibition of PARP-1 enzyme activity . This leads to the disruption of DNA damage repair and gene transcription processes, and the promotion of cell apoptosis . In the context of cancer cells, this could potentially lead to the death of the cancer cells .

Propiedades

IUPAC Name |

ethyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-3-19-15(18)9(2)21-14-13-12(16-8-17-14)10-6-4-5-7-11(10)20-13/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZXHLWOFFXJHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC=NC2=C1OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

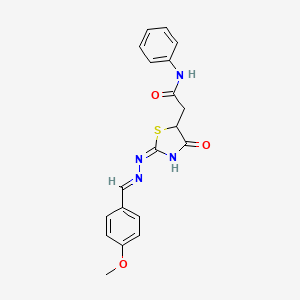

![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)

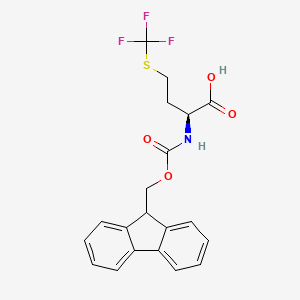

![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)

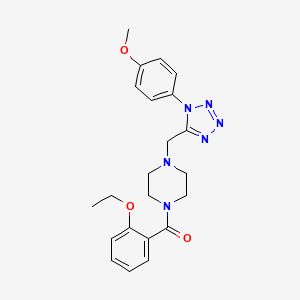

![2-Chloro-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)propyl]acetamide](/img/structure/B3001333.png)

![Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate](/img/structure/B3001342.png)

![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)